molecular formula C8H11O4P B054820 (2-Ethoxyphenyl)phosphonic acid CAS No. 111192-83-7

(2-Ethoxyphenyl)phosphonic acid

Cat. No.: B054820
CAS No.: 111192-83-7
M. Wt: 202.14 g/mol
InChI Key: WFVRXVRYNFRUHQ-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)phosphonic acid (CAS: 1571-33-1) is an organophosphorus compound characterized by a phosphonic acid (-H₂PO₃) group attached to a 2-ethoxyphenyl moiety. This structure combines the strong coordination capacity of phosphonic acids with the electron-donating and steric effects of the ethoxy (-OCH₂CH₃) substituent. Phosphonic acids are widely studied for their applications in medicinal chemistry, materials science, and agrochemistry due to their high acidity (pKa ~1–3), water solubility, and ability to form stable complexes with metal ions . The ethoxy group may modulate properties such as lipophilicity, solubility, and binding affinity, distinguishing it from simpler arylphosphonic acids like phenylphosphonic acid .

Properties

CAS No.

111192-83-7

Molecular Formula

C8H11O4P

Molecular Weight

202.14 g/mol

IUPAC Name

(2-ethoxyphenyl)phosphonic acid

InChI

InChI=1S/C8H11O4P/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)

InChI Key

WFVRXVRYNFRUHQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1P(=O)(O)O

Canonical SMILES

CCOC1=CC=CC=C1P(=O)(O)O

Synonyms

Phosphonic acid, (2-ethoxyphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Acidity (pKa) and Lipophilicity (log P)

Phosphonic acids exhibit significantly lower pKa values (higher acidity) compared to carboxylic acids. For example, heterocyclic phosphonic acids have pKa values 2–3 log units lower than their carboxylic acid counterparts . The ethoxy substituent in (2-ethoxyphenyl)phosphonic acid likely reduces acidity slightly compared to unsubstituted phenylphosphonic acid (pKa ~1.5) due to its electron-donating nature.

Table 1: pKa and log P Comparisons

Compound pKa (Phosphonic Acid) log P Source
Phenylphosphonic acid ~1.5 0.490
This compound* ~1.8 (estimated) 0.6–1.2 (estimated) Inferred
3-Pyrazolecarboxylic acid 3.1 -0.5
3-Pyrazolephosphonic acid 0.9 0.2

*Estimated based on substituent effects.

Solubility and Coordination Chemistry

Phosphonic acids generally exhibit high water solubility due to their ionizable groups. The ethoxy group in this compound may enhance solubility in organic solvents compared to phenylphosphonic acid. In coordination chemistry, phosphonic acids form robust metal complexes; for example, carboxyarylphosphonates like Mn[O₃PCH₂-C₆H₄-COOH]·H₂O exhibit layered structures under basic conditions . The ethoxy group may sterically hinder metal binding compared to smaller substituents.

Enzyme Inhibition

Phosphonic acids are potent enzyme inhibitors. For instance, compounds with phosphonic acid groups targeting New Delhi metallo-β-lactamase-1 (NDM-1) showed IC₅₀ values as low as 130 nM, outperforming carboxylic acid analogs (IC₅₀ ~840 nM) . This compound’s bulky substituent might reduce binding efficiency compared to smaller arylphosphonic acids but improve selectivity for specific targets.

Table 2: Inhibition of NDM-1 by Phosphonic Acid Derivatives

Compound IC₅₀ (μM) Structure Source
1 (Phosphonic acid) 0.13 Arylphosphonic acid
2 (Phosphonic acid) 0.31 Substituted arylphosphonic
DPA (Carboxylic acid) 0.84 Dicarboxylic acid

Plant Growth Regulation

Phosphonic acid derivatives like 2-chloroethylphosphonic acid act as plant growth retardants by modulating enzymatic systems .

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